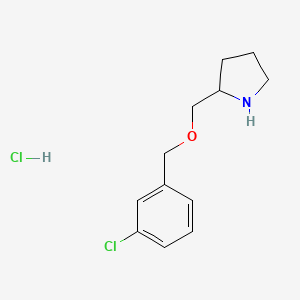

2-(3-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorinated benzyl group attached via an oxymethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorinated benzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols or amines.

Hydrolysis: The oxymethyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrrolidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzylamine derivatives.

Hydrolysis: Formation of benzyl alcohol and pyrrolidine derivatives.

Scientific Research Applications

2-(3-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic effects, including anticonvulsant and neuroprotective properties.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

3-Chloro-benzyloxymethyl derivatives: Compounds with different heterocyclic cores but similar benzyl substitution patterns.

Uniqueness

2-(3-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a chlorinated benzyl group. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for targeted research applications.

Biological Activity

2-(3-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloro-benzyl group, which is critical for its biological interactions. The presence of the chloro group enhances its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its role as a ligand for specific receptors and as an enzyme inhibitor. The exact mechanism can vary based on the target, but it generally involves:

- Enzyme Inhibition : The compound may inhibit metalloproteases, which are involved in various physiological processes including vasoconstriction and inflammation .

- Receptor Binding : It may act on central nervous system receptors, influencing neurotransmitter activity and potentially impacting conditions such as anxiety or depression.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Antitumor Activity : Research indicated that this compound has shown potential in inhibiting tumor growth in murine models. In one study, administration at specific dosages resulted in modest tumor growth inhibition, suggesting that while it may not be the most potent antitumor agent, it could be beneficial in combination therapies .

- Enzyme Inhibition Studies : A study focusing on metalloprotease inhibition demonstrated that derivatives of pyrrolidine compounds can effectively inhibit these enzymes, which are crucial in various disease states including hypertension and ischemic conditions. This positions the compound as a candidate for further therapeutic development in cardiovascular diseases .

- CNS Receptor Studies : Investigations into the compound's interaction with CNS receptors revealed its potential as a modulator of neurotransmitter systems. This could lead to applications in treating mood disorders or neurodegenerative diseases.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Combination Therapies : Given its moderate efficacy as an antitumor agent, it may be valuable when used alongside other chemotherapeutics.

- Expanded Enzyme Targeting : Further studies could identify additional enzyme targets that may benefit from inhibition by this compound.

- CNS Applications : Additional research is warranted to explore its full potential in neurological applications.

Properties

IUPAC Name |

2-[(3-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-11-4-1-3-10(7-11)8-15-9-12-5-2-6-14-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSLGUOJTWASNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COCC2=CC(=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.